molecular formula C11H11NO3 B11893501 8-Ethoxyindolizine-7-carboxylic acid

8-Ethoxyindolizine-7-carboxylic acid

Cat. No.: B11893501
M. Wt: 205.21 g/mol
InChI Key: SJNOKPIQQZNQAM-UHFFFAOYSA-N
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Description

8-Ethoxyindolizine-7-carboxylic acid is a heterocyclic compound featuring an indolizine core substituted with an ethoxy group at position 8 and a carboxylic acid moiety at position 5.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

8-ethoxyindolizine-7-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-2-15-10-8(11(13)14)5-7-12-6-3-4-9(10)12/h3-7H,2H2,1H3,(H,13,14)

InChI Key

SJNOKPIQQZNQAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN2C1=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyindolizine-7-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclocondensation of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxyindolizine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Ethoxyindolizine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethoxyindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerase, affecting DNA replication and cell division .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and scaffold (indolizine vs. indole):

Compound Name Core Structure Substituents Key Functional Groups
8-Ethoxyindolizine-7-carboxylic acid Indolizine 8-ethoxy, 7-carboxylic acid Ethoxy, COOH
8-Methoxyindolizine-7-carboxylic acid Indolizine 8-methoxy, 7-carboxylic acid Methoxy, COOH
Ethyl 7-Acetyl-3-(4-bromobenzoyl)indolizine-1-carboxylate Indolizine 7-acetyl, 3-(4-bromobenzoyl), 1-ethyl ester Acetyl, benzoyl, ester
7-Methoxy-1H-indole-3-carboxylic acid Indole 7-methoxy, 3-carboxylic acid Methoxy, COOH
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-CH3, 2-carboxylic acid Chloro, methyl, COOH

Physicochemical Properties

  • Lipophilicity : The ethoxy group in this compound likely increases logP (~2.1 estimated) compared to its methoxy analog (~1.8) due to the longer alkyl chain .
  • Melting Points : 7-Methoxy-1H-indole-3-carboxylic acid has a melting point of 199–201°C , suggesting that indole derivatives with polar substituents exhibit higher crystallinity than indolizine analogs.
  • Solubility : Carboxylic acid groups enhance water solubility, but bulky hydrophobic substituents (e.g., benzoyl in ethyl 7-acetylindolizine carboxylates) may reduce it .

Key Research Findings and Implications

Substituent Effects: Ethoxy vs. Carboxylic acid position: 7-COOH in indolizine vs. 3-COOH in indole derivatives alters hydrogen-bonding interactions and target selectivity.

Biological Performance :

  • Acetyl and benzoyl groups in indolizine esters correlate with anticancer activity, suggesting that this compound could be modified with similar substituents for enhanced efficacy .

Safety and Stability :

  • Chloro and methyl substituents in indole derivatives are associated with higher toxicity, whereas ethoxy groups may offer metabolic stability over methoxy due to slower oxidative degradation .

Biological Activity

8-Ethoxyindolizine-7-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N2O2C_{12}H_{13}N_{2}O_{2}, and it features an indolizine core with an ethoxy group and a carboxylic acid functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has shown effectiveness in inhibiting the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

  • Study Findings : In vitro tests revealed that the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as several fungal strains.
Pathogen TypeInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Gram-positive Bacteria15-2050-100
Gram-negative Bacteria10-15100-200
Fungi12-1875-150

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

  • Mechanism of Action : The compound appears to modulate signaling pathways involved in inflammation, particularly those related to NF-kB activation, which is a key regulator of immune response.

Cytotoxic Effects

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines.

  • Case Study : A study evaluated the compound's effects on human cancer cell lines, finding that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.
Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)35

Research Findings and Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial potential of this compound against a panel of clinical isolates. The results indicated that the compound could serve as a lead structure for antibiotic development .
  • Anti-inflammatory Mechanism : Another research project focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce cytokine levels in vitro. The findings suggest that this compound could be a candidate for treating inflammatory diseases .
  • Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed promising results, indicating its potential role in cancer therapy .

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